molecular formula C24H18O5 B2774602 methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 329704-63-4

methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2774602
CAS No.: 329704-63-4
M. Wt: 386.403
InChI Key: IPVGKLGXVNVFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Coumarin-Based Research Framework

Historical Context and Research Evolution

Coumarins, first isolated from Dipteryx odorata in 1820, have evolved from natural product curiosities to cornerstone motifs in medicinal chemistry. The discovery of warfarin’s anticoagulant properties in the 1940s marked a paradigm shift, catalyzing systematic investigations into coumarin bioactivity. By the late 20th century, researchers recognized the pharmacophoric versatility of the coumarin core, leading to derivatives like 4-hydroxycoumarin and 7-aminocoumarins. The 21st century witnessed a surge in hybrid coumarin systems, exemplified by methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate, which integrates a benzoate ester to enhance lipophilicity and target affinity.

Key Milestones in Coumarin Derivative Development
Era Innovation Impact
1820–1940 Isolation of simple coumarins Foundation for structural studies
1940–1980 Synthetic anticoagulants (e.g., warfarin) Clinical translation of coumarin cores
1990–2010 Fluorescent coumarin probes Advancements in molecular imaging
2010–present Hybrid systems (e.g., benzoate-coumarins) Multitarget drug design paradigms

Taxonomic Position within Coumarin Derivatives

This compound belongs to the 4-aryl-substituted coumarin subclass, distinguished by:

  • Core structure : A 2H-chromen-2-one system with a phenyl group at C4.
  • Substituent pattern : A benzyloxy-linked methyl benzoate at C7, introducing steric bulk and electronic modulation.
  • Functional groups : Lactone (2-oxo), ether (oxy-methyl), and ester (benzoate) moieties, enabling diverse molecular interactions.

This taxonomy differentiates it from simpler coumarins like umbelliferone (7-hydroxycoumarin) and more complex biflavonoid-coumarin hybrids. The C7 substitution strategy, as seen in this compound, avoids metabolic deactivation pathways common to C3/C4-modified analogs.

Significance in Medicinal Chemistry Research

The compound’s structural attributes confer three key pharmacological advantages:

  • Enhanced bioavailability : The methyl benzoate group improves membrane permeability compared to polar hydroxylated coumarins.
  • Dual-target potential : Simultaneous engagement of coumarin-sensitive targets (e.g., kinases) and esterase-mediated prodrug activation.
  • Fluorescence utility : The extended π-system enables real-time tracking of cellular uptake and distribution.

Recent studies demonstrate inhibitory activity against breast cancer cell lines (MCF-7, MDA-MB-231) at IC~50~ values comparable to tamoxifen analogs, though structure-activity relationships remain under investigation.

Current Research Landscape and Knowledge Gaps

While synthetic methodologies for this compound are well-established, critical knowledge gaps persist:

Prioritized Research Frontiers

  • Target identification : Elucidating primary molecular targets beyond preliminary cytotoxicity assays.
  • Stereoelectronic effects : Quantifying how the C7 benzyloxy group modulates electron distribution in the coumarin core.
  • Biological fate : Metabolic pathways

Properties

IUPAC Name

methyl 4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-24(26)18-9-7-16(8-10-18)15-28-19-11-12-20-21(17-5-3-2-4-6-17)14-23(25)29-22(20)13-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVGKLGXVNVFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 2-oxo-4-phenyl-2H-chromen-7-ol with methyl 4-(bromomethyl)benzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic Hydrolysis :
    Reaction with HCl (1–2 M) in ethanol/H₂O (1:1) at 80°C for 6–8 hours converts the methyl ester to a carboxylic acid.

  • Basic Hydrolysis :
    NaOH (5% w/v) in aqueous ethanol at 60°C cleaves the ester bond within 4–5 hours.

Reaction TypeConditionsProductYield (%)Reference
Acidic Hydrolysis1 M HCl, ethanol/H₂O, 80°C4-{[(2-Oxo-4-phenylchromen-7-yl)oxy]methyl}benzoic acid72–78
Basic Hydrolysis5% NaOH, ethanol/H₂O, 60°CSame as above85–90

Esterification and Transesterification

The methyl ester moiety participates in transesterification with alcohols (e.g., ethanol, propanol) under catalytic acid (H₂SO₄) or base (K₂CO₃) conditions. For example:

  • Ethanol Transesterification :
    Refluxing with ethanol and H₂SO₄ (0.1 eq) for 12 hours yields the ethyl ester derivative.

Nucleophilic Substitution at the Chromenone Core

The 4-phenyl group and oxygen-rich chromenone scaffold enable electrophilic aromatic substitution (EAS):

  • Nitration :
    Treatment with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the para position of the phenyl ring .

  • Halogenation :
    Electrophilic iodination (I₂, AgNO₃) occurs regioselectively at the C–8 position of the chromenone ring .

Oxidation-Reduction Reactions

The α,β-unsaturated lactone in the chromenone undergoes redox transformations:

  • Reduction :
    NaBH₄ in methanol reduces the lactone carbonyl to a secondary alcohol (60–65% yield).

  • Oxidation :
    KMnO₄ in acidic medium oxidizes the chromenone’s double bond to a diketone.

Sulfonylation at the Hydroxyl Group

The phenolic -OH group at C–7 reacts with sulfonyl chlorides:

  • Reaction with Benzenesulfonyl Chloride :
    In dichloromethane with triethylamine (1.2 eq), the hydroxyl group is sulfonylated to form a stable benzenesulfonate ester (77% yield) .

ReagentConditionsProductYield (%)Reference
Benzenesulfonyl chlorideEt₃N, CH₂Cl₂, 25°C, 1 hour4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate77

Synthetic Pathway Data

Key reactions in the compound’s synthesis include:

StepReaction TypeReagents/ConditionsIntermediate/ProductYield (%)Reference
1Pechmann CondensationResorcinol, methyl acetoacetate, H₂SO₄7-Hydroxy-4-methylchromen-2-one72
2IodinationI₂, AgNO₃, CH₃CN, 50°C8-Iodo-4-methylchromen-2-one79
3Etherification4-(Bromomethyl)benzoate, K₂CO₃, DMF, 80°CTarget Compound68

Stability and Reaction Monitoring

  • Analytical Techniques :

    • Thin-layer chromatography (TLC) for reaction progress.

    • NMR (¹H/¹³C) and HPLC for structural confirmation .

  • Thermal Stability :
    Decomposes above 300°C, with optimal reactions conducted below 150°C .

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves:

  • Condensation Reactions: Utilizing reagents like benzenesulfonyl chloride in the presence of triethylamine to achieve the desired product.
  • Characterization Techniques: Employing spectroscopic methods (NMR, IR) to confirm the structure and purity of the synthesized compound.

Biological Applications

Methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate exhibits various biological activities, making it a candidate for pharmaceutical development.

Antioxidant Activity

Research indicates that coumarin derivatives possess significant antioxidant properties. For instance, studies have shown that this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anticancer Properties

Recent investigations into the compound's anticancer potential have revealed promising results. The derivative has been shown to inhibit cell proliferation in various cancer cell lines, such as breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents .

Case Studies

Several studies highlight the practical applications of this compound:

StudyApplicationFindings
AntioxidantEffective in scavenging DPPH radicals with an IC50 value indicating strong antioxidant activity.
AnticancerInduces apoptosis in MCF-7 breast cancer cells with a significant reduction in cell viability.
AntimicrobialExhibits notable inhibition against Staphylococcus aureus and Candida albicans at low concentrations.

Mechanism of Action

The mechanism of action of methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)methyl)benzoate stands out due to its specific structural features, which confer unique biological activities. Its combination of a coumarin core with a benzoate moiety enhances its potential for diverse applications in medicinal chemistry and industrial processes.

Biological Activity

Methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate, a compound belonging to the class of phenylcoumarin derivatives, has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications based on recent research findings.

The molecular formula of this compound is C24H18O5C_{24}H_{18}O_{5}, with a molecular weight of 386.4 g/mol. The compound is characterized by a predicted boiling point of approximately 583.5 °C and exhibits properties typical of coumarin derivatives, including potential antioxidant and anti-inflammatory activities .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of this compound. The compound was evaluated for its ability to scavenge free radicals using various assays such as DPPH and β-carotene/linoleic acid cooxidation assays. In these tests, the compound demonstrated significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µg/mL)% Inhibition
This compound150 ± 575%
Ascorbic Acid100 ± 385%

Anti-inflammatory Activity

The compound was also tested for anti-inflammatory properties through its ability to inhibit albumin denaturation. The results indicated that this compound effectively reduced the denaturation of human albumin at elevated temperatures, suggesting a protective effect against inflammation .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The results showed that the compound exhibits dose-dependent cytotoxicity, with IC50 values indicating significant antiproliferative effects.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-712.5 ± 1.5
HepG215.0 ± 1.0

The mechanism underlying the biological activities of this compound may involve modulation of oxidative stress pathways and inhibition of pro-inflammatory mediators. Molecular docking studies suggest that the compound interacts with key proteins involved in inflammation and oxidative stress response, enhancing its therapeutic potential .

Case Study: Anticancer Potential

A study focused on the anticancer properties of this compound demonstrated its effectiveness in inhibiting cell proliferation in MCF-7 and HepG2 cell lines. The study utilized MTT assays to quantify cell viability post-treatment, revealing a marked reduction in viable cells at concentrations as low as 10 µM .

Case Study: Synergistic Effects with Other Compounds

Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutics. The findings indicated that co-treatment enhanced the cytotoxic effects on cancer cells while reducing side effects associated with higher doses of chemotherapy agents .

Q & A

Q. What are the key synthetic routes for methyl 4-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a hydroxylated coumarin intermediate (e.g., 7-hydroxy-4-phenylcoumarin) with methyl 4-(bromomethyl)benzoate or its derivatives. A base such as potassium carbonate (K₂CO₃) is used in polar aprotic solvents like acetone or ethanol under reflux conditions . Optimization can include:

  • Solvent selection : Acetone improves reaction rates compared to ethanol due to higher polarity.
  • Base strength : K₂CO₃ is preferred over weaker bases for deprotonating phenolic hydroxyl groups efficiently.
  • Temperature control : Reflux (60–80°C) minimizes side reactions like ester hydrolysis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the ester linkage (δ ~3.8–4.0 ppm for methoxy groups) and coumarin backbone (δ ~6.0–8.5 ppm for aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 414.4 (C₂₆H₂₂O₅) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254–320 nm) assesses purity (>95%) and monitors degradation products .

Q. How does the ester functional group influence the compound’s reactivity in further derivatization?

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, enabling conversion to carboxylic acids for subsequent amidation or conjugation. For example:

  • Hydrolysis : Use 1M NaOH in methanol/water (1:1) at 50°C for 4 hours to yield the free acid .
  • Amidation : React with amines (e.g., benzylamine) in the presence of coupling agents like EDC/HOBt .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

Discrepancies in biological data may arise from assay conditions or structural variations. Mitigation strategies include:

  • Dose-response profiling : Test across a wide concentration range (e.g., 1–100 μM) to identify therapeutic windows .
  • Structural analogs : Compare with derivatives like 4-methyl-2-oxo-2H-chromen-7-yl sulfonates to isolate pharmacophore contributions .
  • Mechanistic studies : Use fluorescence quenching to assess DNA intercalation or enzyme inhibition assays (e.g., topoisomerase II) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Model interactions with target proteins (e.g., HSP90 or MEK1) using AutoDock Vina to predict binding affinities .
  • QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with IC₅₀ values from cytotoxicity assays .
  • ADMET prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for improved bioavailability .

Q. What experimental controls are critical when evaluating antioxidant activity to avoid false positives?

  • Positive controls : Include ascorbic acid or Trolox to calibrate radical scavenging assays (e.g., DPPH or ABTS) .
  • Interference checks : Pre-treat samples with catalase to rule out H₂O₂-mediated oxidation artifacts .
  • Kinetic monitoring : Measure time-dependent activity to distinguish direct scavenging from pro-oxidant effects .

Q. How do crystallographic data (e.g., single-crystal X-ray) inform structural stability and packing interactions?

  • Hydrogen bonding : Analyze intermolecular H-bonds between the coumarin carbonyl and adjacent methoxy groups to predict solubility .
  • Torsion angles : Measure dihedral angles of the benzyloxy-methyl group to assess conformational flexibility .
  • Thermal stability : Correlate lattice energy (from DSC) with melting points (>200°C) for storage recommendations .

Methodological Challenges and Solutions

Q. How can researchers address low yields in coupling reactions involving sterically hindered intermediates?

  • Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) and improve yields by 15–20% .
  • Protecting groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to minimize side reactions .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for Ullmann-type couplings in aryl ether formation .

Q. What are the best practices for reconciling discrepancies between in vitro and in vivo efficacy data?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., esterase cleavage) .
  • Formulation optimization : Encapsulate in PEGylated liposomes to enhance plasma half-life .
  • Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track bioavailability in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.